molecular formula C14H16IN3O B2940540 1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine CAS No. 623907-49-3

1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine

Cat. No.: B2940540
CAS No.: 623907-49-3
M. Wt: 369.206
InChI Key: CDXGOOICDGILDN-UHFFFAOYSA-N
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Description

1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine is a chemical compound that features a unique structure combining a piperidine ring with an oxadiazole moiety and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often require the use of anhydrous solvents and bases such as potassium carbonate to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the iodophenyl moiety.

Scientific Research Applications

1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine exerts its effects is largely dependent on its interaction with molecular targets. The oxadiazole ring can engage in hydrogen bonding and π-π interactions, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine is unique due to the combination of the iodophenyl group and the oxadiazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

2-(4-iodophenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16IN3O/c15-12-6-4-11(5-7-12)14-17-16-13(19-14)10-18-8-2-1-3-9-18/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXGOOICDGILDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NN=C(O2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloromethyl-5-(4-iodophenyl)-[1,3,4]oxadiazole (Intermediate 7) (48 mg, 0.15 mmol) and potassium iodide (25 mg, 0.15 mmol) were dissolved in piperidine (2 ml) and stirred for 18 hours at 20° C. The amine was then removed in vacuo and the product was purified on a 10 g silica SPE cartridge (stepped solvent gradient 80:20 ethyl acetate:cyclohexane, 100% ethyl acetate, 95:5 ethyl acetate:methanol).
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

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